Methyl 3-(oxan-4-yl)prop-2-enoate

Description

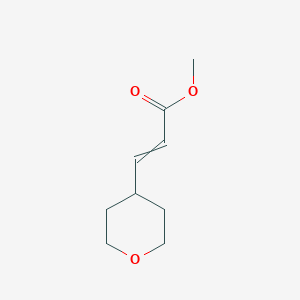

Methyl 3-(oxan-4-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a tetrahydropyran-4-yl (oxan-4-yl) substituent at the β-position of the propenoate backbone. The oxan-4-yl group introduces steric bulk and moderate electron-donating effects due to the ether oxygen, influencing both reactivity and solubility. This compound serves as a versatile intermediate in organic synthesis, particularly in conjugate addition reactions and cycloadditions. Its structural features, including the unsaturated ester and cyclic ether substituent, differentiate it from analogous propenoate derivatives.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl 3-(oxan-4-yl)prop-2-enoate |

InChI |

InChI=1S/C9H14O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h2-3,8H,4-7H2,1H3 |

InChI Key |

XANRQHDDIFUULR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxan-4-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-4-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various esters, amides, or thioesters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(oxan-4-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(oxan-4-yl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxan-4-yl group can participate in ring-opening reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between Methyl 3-(oxan-4-yl)prop-2-enoate and selected analogs:

Reactivity and Solubility Trends

- Electronic Effects: The oxan-4-yl group in this compound donates electron density via the ether oxygen, slightly deactivating the α,β-unsaturated system compared to the strongly electron-withdrawing nitro group in Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate. This results in slower reaction kinetics in Michael additions but improved selectivity . Fluorinated analogs (e.g., CAS 68227-98-5) exhibit extreme electronegativity due to perfluorinated chains, rendering the double bond highly electrophilic but also increasing steric hindrance .

- Solubility: The oxan-4-yl group enhances solubility in polar aprotic solvents (e.g., THF, acetone) compared to the hydrophobic fluorinated chains or aromatic nitro groups. The hydrochloride salt of Methyl 3-amino-2-(oxan-4-yl)propanoate demonstrates exceptional aqueous solubility due to ionic dissociation .

Structural Validation and Crystallographic Insights

The structural determination of these compounds often relies on crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for visualization) . Validation protocols outlined by Spek (2009) ensure accuracy in bond lengths and angles, particularly for comparing steric effects of substituents like oxan-4-yl vs. fluorinated chains .

Biological Activity

Methyl 3-(oxan-4-yl)prop-2-enoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring and an enol ester moiety, which contribute to its unique chemical behavior. The molecular formula is CHO, with a molecular weight of approximately 198.26 g/mol. The presence of the oxane ring enhances the compound's stability and influences its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis, releasing the active acid form that participates in metabolic pathways. This mechanism allows the compound to exert effects on cellular functions, potentially influencing processes such as apoptosis and cell proliferation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may help in mitigating oxidative stress in cells .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against several pathogens, showing promise as a potential agent in combating infections.

Case Studies

- Antioxidant Capacity Assessment : A study utilizing the ABTS assay demonstrated that extracts containing this compound displayed higher antioxidant capacities compared to controls, suggesting its role in scavenging free radicals .

- Cell Viability Assays : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Data Table

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for drug development, particularly in creating new therapeutic agents.

- Organic Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.